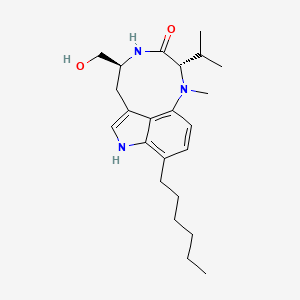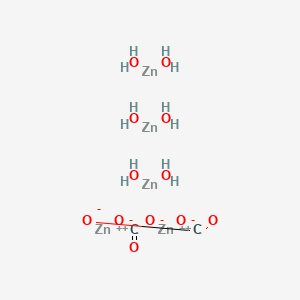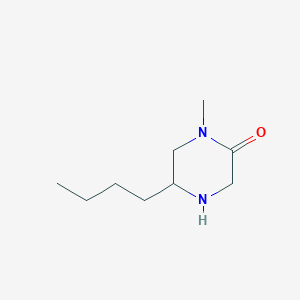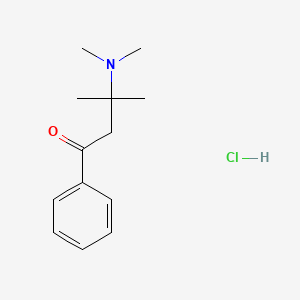
Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it suitable for a wide range of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride involves several steps. One common method includes the condensation of formaldehyde with isobutyraldehyde to produce hydroxypivalaldehyde. This intermediate is then converted into its cyanohydrin, followed by acidic hydrolysis and lactonization using gaseous hydrogen chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of specific catalysts and reagents ensures the efficient and high-yield production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its therapeutic properties, and in industry, it is utilized in the production of various chemical products .
Wirkmechanismus
The mechanism of action of Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride include (S)-alpha,alpha-Dimethyl-beta-hydroxy-beta-(4-biphenylyl)propiophenone and (S)-alpha,alpha-Dimethyl-beta-hydroxy-beta-(2-naphthyl)propiophenone .
Uniqueness: What sets this compound apart from these similar compounds is its unique chemical structure and properties. These differences make it suitable for specific applications that other compounds may not be able to achieve.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject of study and utilization.
Eigenschaften
CAS-Nummer |
24206-69-7 |
|---|---|
Molekularformel |
C13H20ClNO |
Molekulargewicht |
241.76 g/mol |
IUPAC-Name |
3-(dimethylamino)-3-methyl-1-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2,14(3)4)10-12(15)11-8-6-5-7-9-11;/h5-9H,10H2,1-4H3;1H |
InChI-Schlüssel |
BDWBXAYAZSRVBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)C1=CC=CC=C1)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


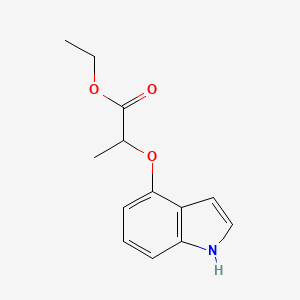


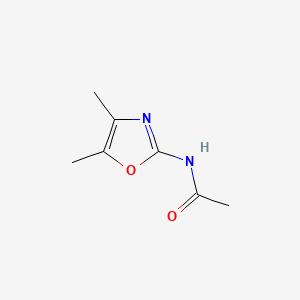


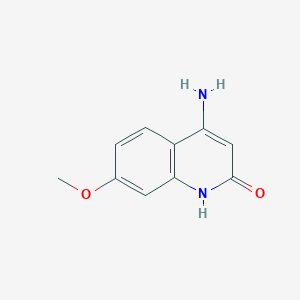
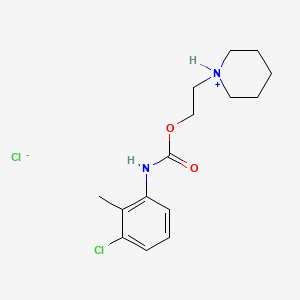

![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)

